Pyridine-2,5-dicarbohydrazide
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemistry. Pyridine (B92270), a six-membered heterocyclic ring with one nitrogen atom, is a particularly important scaffold found in numerous natural products, pharmaceuticals, and functional materials. mdpi.com The introduction of substituents onto the pyridine ring allows for the fine-tuning of its chemical and physical properties.
Pyridine-2,5-dicarbohydrazide fits within the broader context of research into multifunctional pyridine derivatives. The strategic placement of the two carbohydrazide (B1668358) groups at the 2 and 5 positions creates a molecule with multiple reactive sites, making it a valuable precursor for constructing more elaborate heterocyclic systems. For instance, it is a key intermediate in the preparation of bis-1,2,4-triazole derivatives, which have shown promising biological activities. nih.gov The synthesis of such derivatives typically starts from the readily available pyridine-2,5-dicarboxylic acid, which is converted to this compound through esterification and subsequent hydrazinolysis. nih.gov
Significance of Pyridine Derivatives with Hydrazide Functionalities
The incorporation of hydrazide (-CONHNH2) functionalities into pyridine-based molecules imparts a unique set of properties that are highly sought after in various chemical disciplines. Hydrazides and their derivatives, hydrazones, are known for their coordinating ability with a wide range of metal ions. frontiersin.orgnih.gov This has led to their extensive use in coordination chemistry to create metal complexes with diverse structures and applications. nih.govacs.org
The presence of both a pyridine nitrogen and the nitrogen and oxygen atoms of the hydrazide groups provides multiple potential binding sites for metal ions. This chelating ability is crucial for their application in areas such as catalysis and the development of new materials. Furthermore, the hydrazide group can participate in hydrogen bonding, influencing the supramolecular assembly and crystal packing of these compounds. mdpi.com From a biological perspective, the hydrazide moiety is a common feature in many bioactive molecules, contributing to their therapeutic effects. mdpi.com Research has shown that pyridine derivatives containing hydrazide or hydrazone functionalities can exhibit a range of pharmacological activities. frontiersin.org
Overview of this compound as a Versatile Chemical Scaffold
This compound has emerged as a versatile chemical scaffold due to its synthetic accessibility and the reactivity of its functional groups. Its structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of a wide array of derivatives.
The compound's utility is demonstrated in its application as a precursor for synthesizing molecules with potential biological activities, including enzyme inhibitors and antioxidants. For example, derivatives of this compound have been investigated for their ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov The carbohydrazide groups can react with aldehydes and ketones to form hydrazones, a class of compounds with significant biological and pharmaceutical importance. frontiersin.org
In the realm of coordination chemistry, this compound acts as a multidentate ligand, capable of forming stable complexes with various metal ions. The resulting metal complexes have been explored for their catalytic activity and potential as new materials. The ability of the pyridine ring and the hydrazide groups to coordinate with metal centers in different ways leads to the formation of diverse and intricate supramolecular structures. nih.govtandfonline.comsemanticscholar.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 6011-55-8 | |
| Molecular Formula | C7H9N5O2 | Inferred from structure |
| Molecular Weight | 195.1787 g/mol | |
| Canonical SMILES | C1=CC(=NC=C1C(=O)NN)C(=O)NN | |
| InChI Key | OTPQUWGVUDNOLP-UHFFFAOYSA-N |
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Characteristic Signal | Source |
| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O) | |
| ¹H NMR (DMSO-d₆) | δ 8.95 (d, 2H, pyridine-H), δ 4.25 (s, 4H, NH₂) | |
| ¹³C NMR | δ 164.2 (C=O), δ 149.6 (pyridine C2/C5) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-2,5-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-5(10-3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQUWGVUDNOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289832 | |
| Record name | pyridine-2,5-dicarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-55-8 | |
| Record name | 2, dihydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridine-2,5-dicarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Pyridine-2,5-dicarbohydrazide
The synthesis of this compound is primarily achieved through a few established routes, each with distinct advantages and procedural nuances. These methods typically start from pyridine-2,5-dicarboxylic acid or its derivatives.
A prevalent and well-documented method for synthesizing this compound involves a two-step process. The first step is the conversion of pyridine-2,5-dicarboxylic acid to pyridine-2,5-dicarbonyl chloride. This is commonly achieved by reacting the dicarboxylic acid with thionyl chloride. The subsequent step involves the hydrazination of the resulting diacyl chloride with an excess of hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent like anhydrous ethanol (B145695). The reaction mixture is often refluxed to ensure completion. The final product, a white crystalline solid, is then purified through filtration and recrystallization.
Table 1: Optimized Parameters for Synthesis via Pyridine-2,5-dicarbonyl Chloride
| Parameter | Value |
|---|---|
| Preparation of Diacyl Chloride | |
| Molar Ratio (Dicarboxylic Acid:SOCl₂) | 1:3 |
| Temperature | 70–80°C |
| Duration | 4–6 hours |
| Yield | 85–90% |
| Hydrazination Reaction | |
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 5–7 hours |
| Hydrazine Hydrate Ratio | 4:1 (excess) |
| Yield | 75–82% |
This table presents optimized reaction conditions for the synthesis of this compound from pyridine-2,5-dicarbonyl chloride and hydrazine hydrate.
An alternative pathway to this compound is through the hydrazinolysis of its corresponding diester derivatives, such as dimethyl or diethyl pyridine-2,5-dicarboxylate (B1236617). This method circumvents the use of thionyl chloride, which is a hazardous reagent. The synthesis begins with the esterification of pyridine-2,5-dicarboxylic acid, often catalyzed by an acid like concentrated sulfuric acid. nih.gov The resulting diester is then reacted with hydrazine hydrate to yield the desired dicarbohydrazide. nih.gov This reaction is typically carried out under reflux conditions. nih.gov While this route may involve an additional step, it is often preferred for its milder conditions and the avoidance of corrosive byproducts.
Table 2: Comparison of Synthetic Routes
| Feature | Acyl Chloride Route | Ester Hydrazinolysis Route |
|---|---|---|
| Starting Material | Pyridine-2,5-dicarboxylic acid | Pyridine-2,5-dicarboxylic acid |
| Key Intermediate | Pyridine-2,5-dicarbonyl chloride | Dimethyl/Diethyl pyridine-2,5-dicarboxylate |
| Reagents | Thionyl chloride, Hydrazine hydrate | Alcohol (e.g., Ethanol), Acid catalyst, Hydrazine hydrate |
| Byproducts | HCl, SO₂ | Water, Alcohol |
| Advantages | Often higher yield in the final step. | Avoids hazardous thionyl chloride, fewer corrosive byproducts. |
| Disadvantages | Use of hazardous and corrosive reagents. | May require an additional esterification step. |
This table provides a comparative overview of the two primary synthetic pathways to this compound.
Emerging research has focused on biocatalytic and enzymatic methods for producing precursors to pyridine-based compounds, which can then be chemically converted to derivatives like this compound. For instance, metabolically engineered microorganisms, such as Corynebacterium glutamicum, have been developed to produce pyridine (B92270) dicarboxylic acids from renewable feedstocks like glucose. pnas.org These bio-based precursors can then be subjected to the chemical synthesis routes described above. While still a developing area, enzymatic methods offer a more sustainable and environmentally friendly approach to generating the foundational molecules for the synthesis of this compound and its analogs. pnas.orgacs.org
Reaction Optimization and Kinetic Analysis in Synthesis
Optimizing the synthesis of this compound involves a careful analysis of various reaction parameters to maximize yield and purity while minimizing reaction time and byproducts.
Temperature is a critical factor in the synthesis of this compound. In the acyl chloride route, the initial formation of the diacyl chloride is typically performed at an elevated temperature of 70-80°C, while the subsequent hydrazination is carried out at the reflux temperature of the solvent, such as ethanol (78°C). For the ester hydrazinolysis route, the reaction is also generally conducted at an elevated temperature to drive the reaction to completion. nih.gov
The choice of solvent is also crucial. Polar solvents are generally preferred to ensure the solubility of the reactants. In the acyl chloride method, anhydrous ethanol is a common choice for the hydrazination step. For ester hydrazinolysis, ethanol is also frequently used. nih.gov The use of mixed solvent systems can also be employed to optimize solubility and reaction kinetics. arabjchem.org
Catalysis plays a significant role in enhancing the efficiency of the synthetic pathways to this compound. In the ester hydrazinolysis route, a strong acid catalyst, such as concentrated sulfuric acid, is essential for the initial esterification of pyridine-2,5-dicarboxylic acid. nih.gov
Industrial-Scale Production Considerations and Green Chemistry Principles
The large-scale synthesis of this compound and its precursors, such as Pyridine-2,5-dicarboxylic acid (PDCA), has been an area of significant research, focusing on improving efficiency, reducing environmental impact, and adhering to the principles of green chemistry. Traditional synthesis often begins with pyridine-2,5-dicarboxylic acid, which is converted to pyridine-2,5-dicarbonyl chloride before reacting with hydrazine. nih.govnih.gov Modern approaches aim to optimize this process through innovative techniques and sustainable practices.
Hybrid bio-chemical methods represent a significant step towards greener synthesis. One such approach uses genetically engineered Pseudomonas spp. to produce PDCA precursors from renewable sources. In a patented two-stage process, the bacterium converts 3,4-dihydroxybenzoic acid into 5-carboxy-2-hydroxymuconate-6-semialdehyde, which then cyclizes to 2,5-PDCA under acidic conditions. This bio-derived acid can then be converted to the target carbohydrazide (B1668358) through conventional chemical methods, thereby reducing the dependency on petrochemical feedstocks. Furthermore, the use of environmentally benign solvents like ethanol and oxidants such as hydrogen peroxide in related syntheses highlights a commitment to sustainable chemistry.
Continuous flow chemistry is emerging as a powerful technology for producing chemical compounds, offering advantages in efficiency, safety, and scalability over traditional batch processing. scispace.com For the synthesis of this compound precursors, modern industrial facilities have implemented continuous flow synthesis, particularly for the formation of the diacyl chloride intermediate. This technique utilizes tubular reactors, leading to significant improvements in process parameters. The application of continuous flow methods can lead to the rapid and efficient generation of compounds with high purity and minimal byproducts. scispace.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine-2,5-dicarbonyl Chloride Production
| Parameter | Continuous Flow (Tubular Reactor) | Traditional Batch Process |
|---|---|---|
| Space-Time Yield | 12.4 kg/m ³·h | Lower |
| Purity | 99.2% | Variable |
| Energy Consumption | 18% Lower | Higher |
Data sourced from reference
This demonstrates that continuous flow processes are not only more efficient but also align with green chemistry principles by reducing energy consumption.
Effective waste management is crucial for the economic and environmental viability of industrial-scale chemical production. In the synthesis of this compound, closed-loop systems have been developed to recover and reuse valuable materials, minimizing waste. These strategies are critical, especially when dealing with hazardous or expensive reagents like thionyl chloride and hydrazine.
Key recovery strategies include:
Hydrazine Recovery: Unreacted hydrazine can be recovered via distillation with an efficiency of up to 92%.
Thionyl Chloride Recovery: Recovery through gas scrubbing techniques can reach 85%.
Solvent Recovery: Molecular sieves can be used for azeotropic separation of ethanol/water mixtures.
Table 2: By-product Recovery Efficiency in this compound Synthesis
| Substance | Recovery Method | Recovery Efficiency (%) |
|---|---|---|
| Unreacted Hydrazine | Distillation | 92% |
| Thionyl Chloride (SOCl₂) | Gas Scrubbing | 85% |
Data sourced from reference
Chemical Reactivity and Derivatization Strategies
The chemical behavior of this compound is dictated by its distinct structural features: the electron-deficient pyridine ring and the nucleophilic hydrazide groups. This unique combination allows for a variety of chemical transformations, making it a versatile building block for more complex heterocyclic compounds. The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, but it is highly reactive towards nucleophilic substitution. uoanbar.edu.iqwikipedia.org
The hydrazide functional groups of this compound can be oxidized. This reaction typically converts the carbohydrazide moieties into their corresponding carboxylic acid groups, yielding Pyridine-2,5-dicarboxylic acid. Common oxidizing agents used for this type of transformation include potassium permanganate (B83412) and hydrogen peroxide. In a related compound, Pyridine-2,5-dicarboxamide (B1311706), oxidation also leads to the formation of Pyridine-2,5-dicarboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction of this compound targets the carbohydrazide groups. This transformation can yield Pyridine-2,5-dicarbohydrazine. In analogous structures like Pyridine-2,5-dicarboxamide, the amide groups can be reduced to amine groups using powerful reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in Pyridine-2,5-diamine. The pyridine ring itself can also be reduced to piperidine (B6355638) using hydrogen with a catalyst or sodium in ethanol. uoanbar.edu.iq
This compound can undergo nucleophilic substitution reactions where the hydrazide groups are displaced by other nucleophiles. This allows for the synthesis of a wide range of substituted pyridine derivatives. The reactivity of the pyridine ring towards nucleophiles is also a key feature. Due to the electronegative nitrogen atom, the ring is electron-deficient, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org This inherent reactivity allows for the displacement of leaving groups on the ring, a common strategy in the derivatization of pyridine compounds. uoanbar.edu.iqgoogle.com
Table 3: Summary of Chemical Reactions for this compound
| Reaction Type | Reagents/Conditions | Product(s) |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Pyridine-2,5-dicarboxylic acid derivatives |
| Reduction | Reducing agents (e.g., LiAlH₄, NaBH₄) | Pyridine-2,5-dicarbohydrazine |
| Nucleophilic Substitution | Various nucleophiles | Substituted pyridine derivatives |
Data sourced from references
Synthesis of Bis-1,2,4-triazoles and Bis-1,3,4-thiadiazoles
This compound serves as a pivotal precursor for the synthesis of various heterocyclic systems, including fused and bis-heterocyclic compounds. Its two hydrazide functionalities provide reactive sites for the construction of bis-1,2,4-triazole and bis-1,3,4-thiadiazole rings, which are significant scaffolds in medicinal and materials chemistry. The synthetic strategies typically involve the formation of a key intermediate, bis(thiosemicarbazide), followed by selective cyclization under either basic or acidic conditions.
The initial step involves the reaction of this compound with various alkyl or aryl isothiocyanates. This reaction proceeds by nucleophilic addition of the terminal amino groups of the dihydrazide to the electrophilic carbon of the isothiocyanate, affording the corresponding 2,2'-(pyridine-2,5-dicarbonyl)bis(N-substituted-hydrazine-1-carbothioamide), also known as bis(thiosemicarbazide) derivatives. researchgate.net
These bis(thiosemicarbazide) intermediates are then subjected to cyclization reactions, where the choice of catalyst (acid or base) dictates the resulting heterocyclic ring system. researchgate.net
Synthesis of Bis-1,2,4-triazoles
The transformation of bis(thiosemicarbazides) into bis-1,2,4-triazoles is achieved through base-catalyzed intramolecular dehydrative cyclization. nih.govresearchgate.net Refluxing the bis(thiosemicarbazide) intermediates in the presence of a strong base, such as aqueous sodium hydroxide, induces cyclization to furnish 5,5'-(pyridine-2,5-diyl)bis(4-substituted-4H-1,2,4-triazole-3-thiol) derivatives. The yields for this conversion are generally high, often ranging from 85% to 95%. nih.govresearchgate.net
An alternative route involves the reaction of the parent this compound with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate, which also yields bis-triazole structures. rsc.org
Table 1: Synthesis of 5,5'-(Pyridine-2,5-diyl)bis(4-substituted-4H-1,2,4-triazole-3-thiol) Derivatives
| Substituent (R) | Intermediate | Cyclization Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-ethylhydrazine-1-carbothioamide) | NaOH (aq.) | 89% | researchgate.net |
| Phenyl | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-phenylhydrazine-1-carbothioamide) | NaOH (aq.) | 95% | nih.gov |
| p-Tolyl | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-(p-tolyl)hydrazine-1-carbothioamide) | NaOH (aq.) | 87% | researchgate.net |
| p-Methoxyphenyl | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-(p-methoxyphenyl)hydrazine-1-carbothioamide) | NaOH (aq.) | 92% | nih.gov |
Synthesis of Bis-1,3,4-thiadiazoles
The same bis(thiosemicarbazide) intermediates used for triazole synthesis can be directed to form bis-1,3,4-thiadiazoles by switching the reaction conditions from basic to acidic. researchgate.net Treatment of the bis(thiosemicarbazide) derivatives with cold, concentrated sulfuric acid promotes a different mode of cyclization, yielding 5,5'-(pyridine-2,5-diyl)bis(2-(substituted-amino)-1,3,4-thiadiazole) compounds. researchgate.net
Direct synthesis of bis-1,3,4-thiadiazoles from dicarboxylic acids and their derivatives like dihydrazides is also a well-established method. For instance, reacting a dicarboxylic acid with thiosemicarbazide (B42300) in the presence of a strong dehydrating agent such as phosphorous oxychloride can yield bis(2-amino-1,3,4-thiadiazole) structures. mdpi.com Another common approach involves the reaction of the dihydrazide with carbon disulfide in a basic medium, followed by acid-catalyzed cyclization to give bis(5-mercapto-1,3,4-thiadiazole) derivatives. nih.gov
Table 2: Synthesis of 5,5'-(Pyridine-2,5-diyl)bis(2-(substituted-amino)-1,3,4-thiadiazole) Derivatives
| Substituent (R) | Intermediate | Cyclization Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylamino | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-ethylhydrazine-1-carbothioamide) | H₂SO₄ (conc.) | 85% | researchgate.net |
| Phenylamino | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-phenylhydrazine-1-carbothioamide) | H₂SO₄ (conc.) | 90% | researchgate.net |
| p-Tolylamino | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-(p-tolyl)hydrazine-1-carbothioamide) | H₂SO₄ (conc.) | 84% | researchgate.net |
This divergent reactivity based on the pH of the cyclization medium highlights the utility of bis(thiosemicarbazide) derivatives derived from this compound as versatile intermediates in heterocyclic synthesis.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bis-1,2,4-triazoles |
| Bis-1,3,4-thiadiazoles |
| Alkyl isothiocyanate |
| Aryl isothiocyanate |
| 2,2'-(pyridine-2,5-dicarbonyl)bis(N-substituted-hydrazine-1-carbothioamide) |
| Bis(thiosemicarbazide) |
| Sodium hydroxide |
| 5,5'-(Pyridine-2,5-diyl)bis(4-substituted-4H-1,2,4-triazole-3-thiol) |
| Carbon disulfide |
| Potassium hydroxide |
| Hydrazine hydrate |
| Sulfuric acid |
| 5,5'-(Pyridine-2,5-diyl)bis(2-(substituted-amino)-1,3,4-thiadiazole) |
| Phosphorous oxychloride |
| Thiosemicarbazide |
| 2,2'-(pyridine-2,5-dicarbonyl)bis(N-ethylhydrazine-1-carbothioamide) |
| 2,2'-(pyridine-2,5-dicarbonyl)bis(N-phenylhydrazine-1-carbothioamide) |
| 2,2'-(pyridine-2,5-dicarbonyl)bis(N-(p-tolyl)hydrazine-1-carbothioamide) |
Advanced Spectroscopic and Structural Elucidation Techniques
Spectroscopic Validation Methods
Spectroscopic techniques are fundamental to confirming the molecular structure of Pyridine-2,5-dicarbohydrazide, with each method offering unique information about the compound's chemical makeup.
Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for its key structural features. The characteristic absorption bands confirm the presence of both the hydrazide and pyridine (B92270) moieties.
Key diagnostic signals in the IR spectrum (KBr pellet) include a prominent N-H stretching vibration observed around 3320 cm⁻¹ and a strong carbonyl (C=O) stretching band at approximately 1665 cm⁻¹. cerist.dz The N-H stretch is characteristic of the amine groups in the hydrazide functions, while the carbonyl peak confirms the presence of the amide-like C=O bond within the carbohydrazide (B1668358) groups. cerist.dz The positions of these bands are influenced by hydrogen bonding within the crystal lattice. The spectrum also contains vibrations associated with the pyridine ring, although these can sometimes overlap with other signals.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule, allowing for unambiguous structural confirmation. The spectra for this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), are consistent with its symmetric structure. cerist.dz
In the ¹H NMR spectrum, the protons of the pyridine ring and the hydrazide groups give distinct signals. cerist.dz A doublet observed at approximately δ 8.95 ppm corresponds to the two equivalent protons on the pyridine ring. cerist.dz A singlet appearing at around δ 4.25 ppm, integrating to four protons, is assigned to the two equivalent terminal amino (-NH₂) groups of the hydrazide functions. cerist.dz
The ¹³C NMR spectrum further corroborates the structure. A signal at δ 164.2 ppm is characteristic of the carbonyl carbon (C=O) in the carbohydrazide groups. cerist.dz Another key signal at δ 149.6 ppm is attributed to the carbon atoms (C2/C5) of the pyridine ring to which the carbohydrazide substituents are attached. cerist.dz
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.95 | Doublet (d) | 2H | Pyridine-H |
| 4.25 | Singlet (s) | 4H | -NH₂ |
Data sourced from Benchchem. cerist.dz
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 164.2 | Carbonyl (C=O) |
| 149.6 | Pyridine C2/C5 |
Data sourced from Benchchem. cerist.dz
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For organic compounds like this compound, the absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The key chromophores in this molecule are the pyridine ring and the carbonyl groups of the hydrazide functions.
While specific experimental UV-Vis absorption data for pure this compound is not extensively detailed in the surveyed literature, its structure suggests the presence of π→π* and n→π* transitions. The aromatic pyridine system and the C=O double bonds contain π-electrons that can be excited to anti-bonding π* orbitals, typically resulting in strong absorption bands in the UV region. mdpi.comrsc.org Additionally, the lone pairs of electrons on the nitrogen and oxygen atoms (n-electrons) can be promoted to anti-bonding π* orbitals (n→π* transitions), which are generally weaker and may appear at longer wavelengths. mdpi.com In related pyridine dicarboxylic acid ester complexes, intense UV bands assignable to ligand-centered π–π* transitions are observed around 260-290 nm. mdpi.com
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction analysis allows for the complete determination of a molecule's structure in the solid state, including its conformation and packing in the crystal lattice. As of the current literature survey, a complete single-crystal structure determination for this compound has not been reported.
However, analysis of related structures indicates that the molecule's geometry is conducive to forming extensive hydrogen bonding networks via the carbonyl oxygen atoms and the terminal amino groups. cerist.dz The planarity of the molecule can be influenced by the dihedral angles between the pyridine ring and the two carbohydrazide planes, which can vary based on crystal packing forces. cerist.dz
For comparative purposes, the crystal structure of the closely related isomer, Pyridine-2,6-dicarbohydrazide (B1583541) , has been determined. It crystallizes in the monoclinic system with the space group P2₁/c. This structural information provides a valuable model for understanding the potential solid-state conformation and intermolecular interactions of such compounds.
Table 3: Comparative Crystallographic Data for the Isomer Pyridine-2,6-dicarbohydrazide
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₉N₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8590 (7) |
| b (Å) | 22.669 (4) |
| c (Å) | 9.9220 (17) |
| β (°) | 97.972 (3) |
| Volume (ų) | 859.6 (3) |
| Z | 4 |
Data obtained for the isomer Pyridine-2,6-dicarbohydrazide. researchgate.net
Powder X-ray Diffraction (PXRD) is a crucial technique for assessing the phase purity of a crystalline material. The method involves irradiating a powdered sample with X-rays and measuring the diffraction pattern, which serves as a unique fingerprint for a specific crystalline phase.
In the context of this compound synthesis and its subsequent use in forming coordination polymers, PXRD is essential for quality control. tandfonline.comsemanticscholar.org The experimental PXRD pattern of a synthesized batch is compared against a simulated pattern generated from single-crystal X-ray diffraction data (when available). tandfonline.com A match between the experimental and simulated patterns confirms the identity and phase purity of the bulk sample. tandfonline.com Furthermore, the absence of peaks corresponding to starting materials or potential by-products validates the completeness of the reaction and the effectiveness of the purification process. semanticscholar.org
Crystallographic Parameters and Space Group Analysis
The crystal of this polymer belongs to the monoclinic system and was assigned the space group P2(1)/c. tandfonline.com The analysis revealed that each Cd(II) atom exhibits a distorted pentagonal-bipyramidal geometry. It is coordinated by three nitrogen atoms and three oxygen atoms from three distinct this compound ligands, along with one water molecule. tandfonline.com A notable structural feature is the formation of dimeric units where two Cd(II) atoms are bridged by two carbohydrazide groups from the ligands. These dimeric units are further interconnected by the this compound ligand, extending the structure into a two-dimensional (4,4)-network. tandfonline.com
The detailed crystallographic parameters for the Cd(II) coordination polymer are presented below.
Table 1: Crystallographic Data for [Cd(2,5-pdch)(H₂O)]n·2n(ClO₄)·nH₂O
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₁₃CdCl₂N₅O₁₂ |
| Formula Weight (Mr) | 542.52 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 10.905(2) |
| b (Å) | 11.602(1) |
| c (Å) | 15.034(2) |
| **β (°) ** | 117.794(10) |
| **Volume (ų) ** | 1682.8(4) |
| Z | 4 |
| **Calculated Density (Dc) (g/cm³) ** | 2.141 |
| Radiation (λ, Å) | MoKα (0.71073) |
| F(000) | 1072 |
| Final R indices [I > 2σ(I)] | R = 0.0608, wR = 0.1329 |
Data sourced from a study on the new two-dimensional Cd(II) coordination polymer constructed by this compound. tandfonline.com
Elemental and Thermal Analysis Techniques
Elemental and thermal analyses are fundamental techniques used to confirm the composition and thermal stability of a compound.
Elemental Analysis
Elemental analysis provides the percentage composition of elements within a compound, which is crucial for verifying its empirical formula. For this compound (C₇H₉N₅O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms. While specific experimental findings for the free ligand were not detailed in the reviewed sources, the synthesis from dimethyl pyridine-2,5-dicarboxylate (B1236617) and hydrazine (B178648) hydrate (B1144303) is well-documented. nih.gov The calculated values serve as a benchmark for experimental verification.
**Table 2: Theoretical Elemental Composition of this compound (C₇H₉N₅O₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 42.65 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.60 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 35.54 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.23 |
| Total | | | | 197.182 | 100.00 |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and phase changes of a material as a function of temperature. Specific TGA/DTA data for the free this compound ligand is limited in the available literature. However, thermal analyses of its metal complexes have been reported, offering insights into its stability once coordinated. For instance, a 2-Methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate complex demonstrated high thermal stability, with an exothermic decomposition occurring at 400 °C according to TG-DTA results. tandfonline.com Similarly, studies on copper(II) complexes of the related pyridine-2,5-dicarboxylic acid show decomposition beginning at temperatures ranging from 87 °C to 112 °C. semanticscholar.org The thermal stability of various other metal-organic frameworks involving pyridine-2,5-dicarboxylic acid has also been investigated, showing stability up to approximately 390°C in some cases. researchgate.net These findings suggest that the thermal stability of this compound can be significantly influenced by its coordination environment.
Coordination Chemistry of Pyridine 2,5 Dicarbohydrazide As a Ligand
Ligand Design Principles and Coordination Modes
The coordination behavior of pyridine-2,5-dicarbohydrazide is dictated by the presence of multiple donor atoms, including the pyridine (B92270) nitrogen and the oxygen and nitrogen atoms of the hydrazide groups. This arrangement allows for both chelation and bridging, contributing to the formation of a wide array of coordination compounds. dergipark.org.tr
Chelation via Pyridine Nitrogen and Hydrazide Oxygen/Nitrogen Donors
This compound can act as a chelating ligand, binding to a metal center through the pyridine nitrogen and the oxygen or nitrogen atoms of one or both hydrazide moieties. This chelation results in the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the resulting complexes. The specific coordination mode is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some complexes, the ligand coordinates as a bidentate donor, utilizing the pyridine nitrogen and one of the hydrazide oxygens. In other cases, it can act as a tridentate ligand, involving the pyridine nitrogen and both hydrazide groups.
Bridging Ligand Roles in Metal-Organic Frameworks and Polymers
Beyond simple chelation, this compound and its parent compound, pyridine-2,5-dicarboxylic acid, are effective bridging ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. dergipark.org.trsemanticscholar.orgrsc.org The two carbohydrazide (B1668358) or carboxylate groups, being in para positions, can coordinate to different metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. dergipark.org.trsemanticscholar.orgresearchgate.net The resulting frameworks often exhibit interesting properties such as porosity, which is relevant for applications in gas storage and separation. osti.govresearchgate.net The ability to form hydrogen bonds and π-π stacking interactions further stabilizes these supramolecular assemblies. semanticscholar.orgtandfonline.com
Synthesis and Characterization of Metal Complexes
A variety of metal complexes of this compound and its derivatives have been synthesized and characterized using various spectroscopic and analytical techniques.
Complexation with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II), Mn(II))
This compound and its dicarboxylate analogue readily form complexes with a range of divalent transition metal ions, including copper(II), cobalt(II), nickel(II), zinc(II), and manganese(II). dergipark.org.trnih.govresearchgate.netacs.org The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, sometimes under hydrothermal conditions. dergipark.org.trtandfonline.com The resulting complexes exhibit diverse coordination geometries, such as octahedral, square-pyramidal, and tetrahedral, depending on the metal ion and the stoichiometry of the reactants. tandfonline.comresearchgate.nettandfonline.com
Table 1: Examples of Transition Metal Complexes with Pyridine-2,5-dicarboxylate (B1236617) and Related Ligands
| Metal Ion | Ligand(s) | Complex Formula | Coordination Geometry | Reference(s) |
| Cu(II) | Pyridine-2,5-dicarboxylic acid, 2-(aminoethyl)pyridine | [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O | Square-pyramidal | semanticscholar.orgtandfonline.comtandfonline.com |
| Co(II) | Pyridine-2,5-dicarboxylic acid, 1,10-phenanthroline (B135089) | [Co(Hpydc)₂(phen)]·H₂O | Distorted Octahedral | nih.gov |
| Ni(II) | Pyridine-2,5-dicarboxylic acid, 2,2′-bipyridine | [Ni(pydc)(bipy)₂]·7H₂O | Distorted Octahedral | researchgate.netplu.mx |
| Zn(II) | Pyridine-2,5-dicarboxylic acid, 1,10-phenanthroline | [Zn(pydc)(phen)(H₂O)₂]·H₂O | Not specified | nih.gov |
| Mn(II) | Pyridine-2,5-dicarboxylic acid N-oxide, 1,10-phenanthroline | [Mn₂(pydco)₂(phen)₂(H₂O)₂]·2H₂O | Distorted Octahedral | tandfonline.comnih.govfigshare.com |
Synthesis of Homo- and Heterometallic Complexes
The versatility of pyridine-2,5-dicarboxylate as a bridging ligand has been exploited in the synthesis of both homometallic and heterometallic coordination polymers. dergipark.org.tr Homometallic systems involve a single type of metal ion, while heterometallic complexes incorporate two or more different metal centers. The synthesis of heterometallic frameworks, such as those containing both a d-block transition metal and an f-block lanthanide, has led to materials with interesting magnetic and luminescent properties. researchgate.netrsc.orgacs.orgugent.be For example, heterometallic Sr(II)-M(II) (M = Cu, Co, Ni, Zn) coordination polymers based on pyridine-2,5-dicarboxylic acid have been reported. rsc.orgresearchgate.net
Table 2: Examples of Homo- and Heterometallic Complexes
| Complex Type | Metal Ions | Ligand | Complex Formula | Structural Feature | Reference(s) |
| Homometallic | Mn(II) | Pyridine-2,5-dicarboxylic acid N-oxide, 1,10-phenanthroline | [Mn₂(pydco)₂(phen)₂(H₂O)₂]·2H₂O | Dimeric structure | tandfonline.comnih.govfigshare.com |
| Heterometallic | La(III), Cu(II), K(I) | Pyridine-2,5-dicarboxylic acid | {[LaCu₂K(pydc)₄(H₂O)₉]·H₂O}n | 2D net structure | acs.orgugent.be |
| Heterometallic | Sm(III), Cu(II) | Pyridine-2,5-dicarboxylic acid | {[Sm₂Cu(pydc)₄(H₂O)₈]·H₂O}n | 2D net structure | acs.orgugent.be |
| Heterometallic | Sr(II), Cu(II) | Pyridine-2,5-dicarboxylic acid | [CuSr(pydc)₂(H₂O)₄]n | Coordination polymer | rsc.orgresearchgate.net |
Influence of Co-ligands (e.g., 1,10-phenanthroline, 2,2′-bipyridine) on Coordination
The introduction of co-ligands, such as 1,10-phenanthroline (phen) and 2,2′-bipyridine (bipy), can significantly influence the coordination environment and the final structure of the metal complexes. dergipark.org.trtandfonline.comrsc.orgajol.info These aromatic diimine ligands can occupy coordination sites on the metal center, preventing the formation of highly extended polymeric structures and favoring the formation of discrete mononuclear or dinuclear complexes. nih.govresearchgate.net The presence of these co-ligands can also impact the electronic properties and reactivity of the resulting complexes. For instance, mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with pyridine-2,5-dicarboxylate and 1,10-phenanthroline have been synthesized and characterized, demonstrating a range of coordination modes and geometries. nih.gov Similarly, complexes with 2,2'-bipyridine (B1663995) have been reported for several transition metals. researchgate.netresearchgate.net
Geometry and Stereochemistry of Coordination Complexes
The spatial arrangement of atoms in coordination complexes of this compound is dictated by the coordination number of the central metal ion and the ligand's binding modes. The carbohydrazide groups, along with the pyridine nitrogen, offer multiple potential coordination sites. This allows for the formation of various geometries, with square-pyramidal and octahedral configurations being notable possibilities.
Square-Pyramidal and Octahedral Geometries
While this compound possesses the necessary donor atoms (N, O) to support various coordination geometries, specific crystallographic studies detailing the square-pyramidal and octahedral structures of its complexes are not extensively documented in the provided research. However, related molecules, such as the N-oxide and carboxylate derivatives of pyridine, have been shown to form such geometries.
Octahedral Geometry: In complexes with a coordination number of six, an octahedral geometry is common. For instance, Ni(II) complexes with the related pyridine-2,5-dicarboxylate (pydc) ligand, such as [Ni(pydc)(bipy)₂]·7H₂O, exhibit a distorted octahedral geometry where the Ni(II) ion is coordinated by two bidentate bipyridine ligands and one pydc dianion. researchgate.net Similarly, a mononuclear cobalt(II) complex with the same ligand, [Co(Hpydc)₂(H₂O)₂], shows a slightly distorted octahedral geometry around the cobalt atom. A centrosymmetric Zn(II) cation in a complex with pyridine-2,5-dicarboxylate was also found to have a distorted octahedral geometry. iucr.org These examples suggest that this compound could likewise participate in forming octahedral complexes, likely acting as a bidentate or tridentate ligand in conjunction with other ligands or solvent molecules filling the remaining coordination sites.
Square-Pyramidal Geometry: Five-coordinate complexes often adopt either a trigonal-bipyramidal or a square-pyramidal geometry. Complexes of Cu(II) with pyridine-2,5-dicarboxylate have been observed to display square-pyramidal geometry. researchgate.net The flexibility of the carbohydrazide groups in this compound could potentially favor the formation of square-pyramidal structures with certain metal ions, particularly those like Cu(II) that are prone to such coordination.
Structural Distortions and Coordination Environments
The ideal geometries of coordination complexes are often subject to structural distortions. These distortions arise from factors such as the electronic configuration of the metal ion (e.g., the Jahn-Teller effect in Cu(II) complexes), steric hindrance between ligands, and the constraints imposed by the ligand's bite angle.
Solution Studies of Metal Ion Interaction
Investigating the interaction of ligands with metal ions in solution is crucial for understanding their binding affinity and the stability of the resulting complexes. Techniques such as polarography, spectrophotometry, and NMR spectroscopy are employed to determine these properties. vu.lt
Stability Constants and Binding Affinity
Stability constants (β) provide a quantitative measure of the binding affinity between a ligand and a metal ion in solution. High stability constants indicate the formation of strong, stable complexes.
While specific studies determining the stability constants for this compound are not detailed in the available search results, research on its precursor, pyridine-2,5-dicarboxylic acid (H₂pdca), provides insight into the binding affinities of this class of ligands. Studies on H₂pdca with various divalent metal ions have yielded stability constants for the formation of 1:1 and 1:2 metal-ligand complexes. vu.ltwiley.com
The following table summarizes the stability constants for complexes of pyridine-2,5-dicarboxylic acid with several metal ions, as determined by polarography. It is important to note that this data pertains to the dicarboxylic acid, not the dicarbohydrazide, but illustrates the type of data obtained from such studies.
| Metal Ion | Major Species Formed | log β₂ | Reference |
| Zn(II) | [Zn(pdca)₂]²⁻ | 12.0 | vu.lt |
| Cd(II) | [Cd(pdca)] | 4.5 (log β₁) | vu.lt |
| Cu(II) | [Cu(pdca)₂]²⁻ | 14.1 | vu.lt |
The data shows that Cu(II) forms the most stable complex among the investigated ions, while the Cd(II) complex is relatively weak. vu.lt The formation of both 1:1 and 1:2 complexes was observed for Zn(II) in solution. vu.lt The carbohydrazide functional groups on this compound are known to be effective metal binding sites, suggesting that it would also form stable complexes, though their specific stability constants would require dedicated experimental determination.
Supramolecular Chemistry and Self Assembly Processes
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonds are the predominant forces directing the self-assembly in pyridine-2,5-dicarbohydrazide and its analogs. The carbohydrazide (B1668358) groups are particularly effective at forming robust and extensive hydrogen-bonding networks. The molecular geometry allows for significant hydrogen bonding capabilities through both the carbonyl oxygen atoms and the terminal amino nitrogen atoms. These interactions, which include O–H···O, N–H···O, N–H···N, and C–H···O bonds, create specific patterns or synthons that dictate the final crystal packing. acs.orgirb.hrdergipark.org.tr In related systems, such as proton transfer salts involving pyridine (B92270) dicarboxylates, these supramolecular structures are stabilized by intramolecular and intermolecular interactions like O–H···O, O–H···N, N–H···O, and N–H···N. dergipark.org.tr
Detailed crystallographic studies of related pyridine-2,5-dicarboxylate (B1236617) compounds reveal the critical role of specific hydrogen bonds in stabilizing their solid-state structures.
N–H···O and N–H···N Bonds: In the crystal structure of a salt formed from pyridine-2,5-dicarboxylic acid, N—H⋯O and N—H⋯N hydrogen bonds are primary linking forces. iucr.org For instance, in the crystal structure of diethylenetriaminium pyridine-2,5-dicarboxylate, cations and anions are connected through these types of hydrogen bonds. iucr.org Similarly, studies on pyridine-2,6-dicarbohydrazide (B1583541) show that N—H⋯O hydrogen bonds interconnect the molecules. researchgate.net In salts of pyridine-2,5-dicarboxylic acid N-oxide, extensive networks of O–H···O, N–H···O, N–H···N, and C–H···O hydrogen bonds are observed, forming predictable supramolecular synthons. acs.orgirb.hr
O–H···O Bonds: In metal complexes of pyridine-2,5-dicarboxylic acid containing water molecules, O–H···O hydrogen bonds are crucial. tandfonline.comnih.govrsc.org For example, in a manganese(II) complex, coordinated water molecules form hydrogen bonds with carboxylic oxygen atoms of adjacent molecules (with a donor-acceptor distance of 2.629 Å), contributing to the stability of the lattice. tandfonline.com These interactions can link molecular units into larger assemblies. nih.govrsc.org
The table below summarizes typical hydrogen bond interactions found in the crystal structures of compounds related to this compound.
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly | Source |
| O–H···O | Coordinated H₂O | Carboxylate Oxygen | 2.629 | Lattice stabilization, formation of 3D networks | tandfonline.com |
| N–H···O | Amine/Amide N-H | Carbonyl/Carboxylate Oxygen | - | Linking cations and anions, forming chains and networks | acs.orgirb.hriucr.orgresearchgate.netnih.gov |
| N–H···N | Amine N-H | Pyridine/Nitrate Nitrogen | - | Formation of 3D networks | acs.orgirb.hriucr.org |
| C–H···O | Aromatic/Aliphatic C-H | Carbonyl/Carboxylate Oxygen | - | Secondary stabilization of crystal packing | acs.orgirb.hriucr.orgnih.gov |
π-Stacking Interactions in Solid-State Assemblies
In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are significant in the solid-state assembly of this compound and its derivatives. nih.govrsc.org These interactions act as structure-directing forces, often working in concert with hydrogen bonds to build complex architectures. tandfonline.comnih.gov The aromatic π-stacking interactions observed between the rings of cyclic ligands are crucial for developing materials with specific properties. mdpi.com
The table below details examples of π-stacking interactions in related structures.
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Plane-to-Plane Distance (Å) | Architectural Role | Source |
| Pyridyl (anion) and Pyridyl (cation) | 3.796 | - | Formation of 2D layers | acs.org |
| Pyridyl and Phenyl | 3.507 | - | Formation of double chains | acs.org |
| Aromatic Rings in Mn complex | 3.77 | 3.53 | Linking dimers into 2D layers | nih.govrsc.org |
Formation of Supramolecular Architectures
The interplay of hydrogen bonding and π-stacking interactions directs the self-assembly of this compound-related molecules into a variety of ordered supramolecular architectures, ranging from one-dimensional chains to complex three-dimensional frameworks. tandfonline.comrsc.org The specific architecture is often influenced by factors such as the presence of co-formers, metal ions, or solvent molecules.
The formation of one-dimensional chains is a common self-assembly motif. irb.hr These chains are typically formed through strong, directional interactions like hydrogen bonds. For instance, in a salt of pyridine-2,5-dicarboxylic acid N-oxide, dimeric motifs are connected by N–H···O hydrogen bonds to form 1D linear chains. acs.orgirb.hr In another structure, hydrogen-bonded double chains are formed, which consist of alternating cationic and anionic components. acs.org Metal complexes can also form 1D chains; in a cobalt(II) complex with pyridine-2,5-dicarboxylic acid, Co(II) ions are bound to the ligands, forming a 1D chain structure. dergipark.org.tr These chains can then serve as building blocks for higher-dimensional structures.
One-dimensional chains can be further organized into two-dimensional layered networks through weaker intermolecular forces. tandfonline.comrsc.org In several structures, π-stacking interactions link adjacent 1D chains to form 2D sheets. acs.org For example, linear chains connected via π-stacking between pyridyl rings form 2D layers. acs.org In metal-organic frameworks, π-interactions between aromatic rings can link dimers to create 2D supramolecular layers. nih.govrsc.org Hydrogen bonds also play a role in extending structures into two dimensions. In a cobalt complex, 1D chains are linked by hydrogen bonds between coordinated water molecules and uncoordinated carboxylate oxygen atoms, creating an H-bonded 2D structure. dergipark.org.tr Similarly, in complexes with lanthanide ions, 1D zigzag chains can be linked by π-π interactions to form a 2D supramolecular framework. acs.org
The final step in the self-assembly process is often the extension of 1D or 2D structures into a 3D supramolecular framework. tandfonline.comirb.hrrsc.org This is typically achieved by a combination of intermolecular forces that link the lower-dimensional motifs. Hydrogen bonds are frequently responsible for connecting 2D layers into a 3D architecture. nih.govrsc.org For example, intermolecular hydrogen bonds between layers can create a stable 3D supramolecular network. tandfonline.comrsc.org In the crystal structure of pyridine-2,6-dicarbohydrazide, N—H⋯O hydrogen bonds interconnect molecules to form a three-dimensional network. researchgate.net Similarly, in a cobalt(II) complex of pyridine-2,5-dicarboxylic acid, intermolecular hydrogen bonds are crucial for the construction of the 3D supramolecular network. tandfonline.com Weak C—H···π interactions can also contribute to the stabilization of the 3D crystal structure. iucr.org
Crystal Engineering Concepts
Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties by understanding and controlling intermolecular interactions. acs.org For molecules like this compound, which are rich in hydrogen bond donors (N-H) and acceptors (C=O, pyridine nitrogen), these interactions are the primary tools for directed self-assembly. The strategic placement of these functional groups on the pyridine scaffold is not accidental; it allows for the formation of predictable structural motifs, known as supramolecular synthons, which are the building blocks of the final crystal lattice. acs.org The principles are well-illustrated by studies on the closely related Pyridine-2,5-dicarboxylic acid, which show its capacity to form diverse supramolecular structures through coordination bonds, hydrogen bonding, and π–π stacking interactions. tandfonline.comrsc.org
Design Principles for Directed Self-Assembly
The rational design of crystalline materials using this compound and its analogues hinges on the predictable nature of non-covalent interactions, especially hydrogen bonds. The carbohydrazide groups are particularly effective in this regard, offering multiple sites for forming robust and directional hydrogen bonds that can guide molecules into specific arrangements, leading to complex supermolecular assemblies with layered or network structures.
A primary design principle involves the use of supramolecular synthons—reliable and repeating patterns of intermolecular interactions. Research on the N-oxide derivative of the parent dicarboxylic acid demonstrates this concept powerfully. When combined with various organic bases (acting as counterions), Pyridine-2,5-dicarboxylic acid N-oxide consistently forms specific, base-dependent supramolecular synthons. acs.org For instance, when paired with cations containing an α-aminopyridinium moiety, a recurrent R²₂(8) hydrogen-bonded motif is observed, showcasing how the choice of a complementary molecule can direct the assembly process in a predictable manner. acs.org
Another key design principle is coordination-driven self-assembly, where metal ions act as nodes to connect the organic ligands. Pyridine-based dicarboxylic acids are widely used as linkers in coordination chemistry for this purpose. acs.org The carboxylate groups can adopt various coordination modes (e.g., monodentate, bidentate, bridging), and the pyridine nitrogen can also bind to a metal center. semanticscholar.org This versatility allows for the construction of a wide array of architectures, from simple mononuclear complexes to intricate three-dimensional supramolecular networks, as seen in the structures formed by Pyridine-2,5-dicarboxylic acid with manganese(II) and cobalt(II). tandfonline.comtandfonline.com The final structure is guided by the coordination preferences of the metal ion and the geometry of the ligand. researchgate.net
| Interaction/Motif | Description | Governing Principle | Example System | Reference |
|---|---|---|---|---|
| R²₂(8) Supramolecular Synthon | A robust ring motif formed by two hydrogen bonds between the dicarboxylate and a complementary counterion. | Charge-assisted hydrogen bonding between acid and base. | Pyridine-2,5-dicarboxylic acid N-oxide with 2-aminopyrimidine (B69317). | acs.org |
| Polymeric Chains | Acid molecules linked end-to-end via O-H···O hydrogen bonds. | Hydrogen bonding between carboxyl groups. | Miconazole salts of Pyridine-2,5-dicarboxylic acid. | acs.org |
| 3D Supramolecular Network | An extended architecture built from metal ions linked by the dicarboxylate ligand. | Coordination-driven self-assembly. | Mn(II) complex with Pyridine-2,5-dicarboxylic acid. | tandfonline.com |
| π-π Stacking | Parallel stacking of pyridine rings, contributing to crystal stability. | Aromatic interactions. | Zinc and Manganese complexes of Pyridine-2,5-dicarboxylic acid N-oxide. | rsc.org |
Influence of Counterions and Solvent Systems on Crystal Packing
The final solid-state structure of an ionic compound is critically dependent on its environment during crystallization, particularly the nature of the counterions and the solvent system used. researchgate.net These components can dramatically alter the crystal packing by participating in or modifying the network of intermolecular interactions.
Influence of Counterions: The choice of counterion is a powerful tool in crystal engineering. A systematic study on salts of Pyridine-2,5-dicarboxylic acid N-oxide (H₂pydco) with a series of different organic bases (forming cations) elegantly illustrates this point. acs.orgresearchgate.net The identity of the cation directly influences the resulting hydrogen bond network and, consequently, the entire crystal structure. For example, co-crystallization with 2-aminopyrimidine or 2-amino-6-methylpyridine (B158447) results in structures featuring a characteristic R²₂(8) hydrogen-bonded motif with the Hpydco⁻ anion. acs.org However, when bases lacking the specific α-aminopyridinium moiety, such as 1,10-phenanthroline (B135089) or 9-aminoacridine, are used, completely different hydrogen-bonding patterns emerge. acs.org This demonstrates that the counterion is not a passive spectator but an active director of the supramolecular assembly. The variation in the cation's size, shape, and distribution of hydrogen bond donors dictates the final packing arrangement, leading to different crystal symmetries and unit cell parameters. acs.org
| Compound System (Anion: Hpydco⁻) | Cation (Counterion) | Crystal System | Space Group | Key Supramolecular Feature | Reference |
|---|---|---|---|---|---|
| (Htata)⁺(Hpydco)⁻ | 2,4,6-triamino-1,3,5-triazine | Monoclinic | P2₁/n | R²₂(8) hydrogen-bonded motif. | acs.org |
| (H2a-pym)⁺(Hpydco)⁻ | 2-aminopyrimidine | Triclinic | P-1 | R²₂(8) hydrogen-bonded motif. | acs.orgacs.org |
| (H2a-6mpy)⁺(Hpydco)⁻ | 2-amino-6-methylpyridine | Orthorhombic / Monoclinic | P2₁2₁2₁ / P2₁/n | Two polymorphs exist; both feature the R²₂(8) motif. | acs.org |
| (Hphen)⁺(Hpydco)⁻ | 1,10-phenanthroline | Triclinic | P-1 | Different hydrogen-bonding pattern; lacks the R²₂(8) motif. | acs.orgresearchgate.net |
| [(H9a-acr)⁺(Hpydco)⁻]·EtOH | 9-aminoacridine | Triclinic | P-1 | Different hydrogen-bonding pattern; incorporates solvent. | acs.orgresearchgate.net |
Influence of Solvent Systems: Solvent molecules can act as more than just the medium for crystallization; they can become integral components of the final crystal structure. In many coordination complexes and salts of pyridine dicarboxylic acids, solvent molecules like water or ethanol (B145695) are found in the crystal lattice, where they are referred to as molecules of crystallization. acs.orgresearchgate.net These entrapped solvents play a crucial structural role by forming hydrogen bonds, often acting as bridges between cations and anions or between different complex units. researchgate.net For instance, in a nickel(II) complex with Pyridine-2,5-dicarboxylate, intermolecular hydrogen bonds involving water molecules link the individual complex molecules into a stable structure. researchgate.net The presence of solvent can lead to different crystalline forms (solvates) compared to when the crystal is grown in its absence (non-solvate). Studies on related dicarboxamides show that in solvated crystals, the hydrogen bond network is often based on water molecules connecting to the primary components, whereas non-solvated crystals form direct hydrogen bonds between the molecules themselves. mdpi.com Therefore, the choice of solvent, its polarity, and its ability to form hydrogen bonds can determine the stoichiometry, stability, and ultimate architecture of the crystalline product. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules like Pyridine-2,5-dicarbohydrazide.
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By minimizing the total energy of the system, DFT can predict bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. nih.govnih.gov The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy. researchgate.netmdpi.com Studies on related pyridine dicarboxylic acids have shown that these molecules possess good planar geometries. electrochemsci.org The electronic structure, including the distribution of electron density and charge allocation on different atoms, can also be calculated, providing insights into the molecule's reactivity. nih.gov
Theoretical vibrational frequencies can be computed using DFT once the molecule's geometry has been optimized. These calculations predict the frequencies of fundamental vibrational modes, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netnih.gov For pyridine-related compounds, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy, although calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical model. researchgate.netnih.gov
Studies on the closely related Pyridine-2,5-dicarboxylic acid have utilized DFT (B3LYP/6-311++G(d,p)) to compute vibrational frequencies and make unambiguous assignments for all fundamental modes based on Potential Energy Distribution (PED). researchgate.net The characteristic vibrational modes for pyridine derivatives include C-H stretching, C-N stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations. researchgate.netsid.irnih.gov
Table 1: Selected Calculated Vibrational Frequencies for Pyridine Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Pyridyl C-H Stretching | 3000–3100 | sid.ir |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govscirp.org A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
DFT calculations are a standard method for computing the energies of the HOMO and LUMO. electrochemsci.orgscirp.org For various pyridine derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential as corrosion inhibitors or in other applications. electrochemsci.orgresearchgate.net For instance, a study on pyridine dicarboxylic acids, including the 2,5-isomer, calculated quantum chemical parameters such as HOMO and LUMO energies to evaluate their properties. electrochemsci.orgresearchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. scirp.orgnih.gov
Table 2: Calculated Quantum Chemical Parameters for 2,5-Pyridine Dicarboxylic Acid
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.11 |
| ELUMO | -3.00 |
Data sourced from a DFT study on pyridine dicarboxylic acids. electrochemsci.org
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting and understanding a molecule's reactive sites. mdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. nih.gov Red areas, representing negative potential, are rich in electrons and are susceptible to electrophilic attack, while blue areas, with positive potential, are electron-poor and prone to nucleophilic attack. nih.govmdpi.com
MEP analysis of pyridine derivatives reveals that the nitrogen atom of the pyridine ring is typically a region of negative potential, making it a likely site for protonation. nih.gov The distribution of electrostatic potential across the molecule provides insights into its intermolecular interactions and chemical reactivity. nih.govmdpi.com For this compound, MEP analysis would identify the electron-rich regions around the nitrogen and oxygen atoms and the electron-poor regions around the hydrogen atoms. nih.gov
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This analysis allows for the characterization of inter- and intramolecular interactions by locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points. researchgate.net
QTAIM is a powerful tool for identifying and characterizing hydrogen bonds and other weak interactions within a molecular system. researchgate.net The values of ρ and ∇²ρ at a BCP can distinguish between shared-shell (covalent) interactions and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions). scielo.org.mx For pyridine-containing systems, QTAIM has been used to analyze the nature of hydrogen bonds and other intramolecular interactions, providing a deeper understanding of their structure and stability. researchgate.net
Noncovalent Interaction (NCI) Plot Computational Tools
The Noncovalent Interaction (NCI) plot is a computational tool used to visualize and analyze weak, noncovalent interactions in real space. nih.gov It is based on the electron density and its reduced density gradient (RDG). scielo.org.mx The NCI plot method generates 3D isosurfaces that highlight regions of noncovalent interaction, such as hydrogen bonds, van der Waals interactions, and steric repulsion. rsc.orgnih.gov
The isosurfaces are color-coded based on the sign of the second Hessian eigenvalue of the electron density, which distinguishes between attractive (blue or green) and repulsive (red) interactions. scielo.org.mx This technique is particularly useful for understanding the forces that govern supramolecular structures and molecular recognition. rsc.org In the context of this compound, NCI plot analysis could reveal the intramolecular hydrogen bonding network and other noncovalent interactions that stabilize its conformation. scielo.org.mxnih.gov
Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. mdpi.comyoutube.com It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. mdpi.com These calculated energies can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectroscopy.
While specific TD-DFT studies on this compound are not extensively available in the literature, the methodology has been successfully applied to a wide range of related pyridine derivatives, demonstrating its predictive power. nih.govnih.gov For instance, studies on styrylpyridine compounds have shown that TD-DFT calculations, particularly using functionals like B3LYP, can reliably predict λmax values that are in close agreement with experimental data, often with a mean error of just a few nanometers. nih.govresearchgate.net The choice of the basis set, such as 6-31G(d) or 6-311+G(d,p), and the inclusion of solvent effects via models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) are critical for achieving high accuracy. mdpi.comnih.gov
These calculations provide insights into the nature of electronic transitions, such as π→π* and n→π*, which are characteristic of molecules containing aromatic rings and heteroatoms with lone pairs, like pyridine derivatives. researchgate.netresearchgate.net The accuracy of TD-DFT in predicting the photophysical properties of similar compounds suggests it is a highly valuable tool for designing novel materials with specific optical properties, such as fluorescent probes or components for organic light-emitting devices (OLEDs). researchgate.netnih.gov
| Compound | Functional/Basis Set | Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |
| 2-Styrylpyridine | B3LYP/6-31G(d) | 309 | 309 | π→π |
| 4-Styrylpyridine | B3LYP/6-31G(d) | Not specified | 303 | π→π |
| Pyridine Carbonitrile Derivative (PC1) | Not specified | 323 | 323-379 (band) | n→π |
| Pyridine Carbonitrile Derivative (PC1) | Not specified | 265 | 265-309 (band) | π→π |
This table presents examples of TD-DFT calculations for various pyridine derivatives to illustrate the method's accuracy. Data is sourced from multiple studies for comparative purposes. nih.govresearchgate.netresearchgate.net
Energetic Features of Intermolecular Interactions (e.g., π-stacking, H-bonds)
The solid-state structure and resulting material properties of organic compounds are governed by a complex interplay of intermolecular interactions. For derivatives of pyridine-dicarboxylic acid, hydrogen bonds (H-bonds) and π-stacking interactions are paramount in directing their supramolecular assembly. nih.gov Computational methods, particularly DFT, are employed to quantify the energetic contributions of these noncovalent interactions, providing a deeper understanding of crystal packing and stability.
Hydrogen bonding is a dominant force, especially in molecules like this compound which possess multiple donor (N-H) and acceptor (C=O, pyridine nitrogen) sites. In related structures, such as co-crystals of pyridine derivatives with dicarboxylic acids, strong O-H···N hydrogen bonds are frequently observed. mdpi.com The strength of these interactions can be calculated and analyzed using tools like Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis. mdpi.com Studies on pyridine-2,3-dicarboxylic acid have revealed very short, strong intramolecular hydrogen bonds with O···O distances of approximately 2.4 Å. core.ac.uk
| Complex/Interaction Type | Method | Key Distances (Å) | Calculated Interaction Energy (kcal/mol) |
| Complex 1: [Mn2(pydco)2(bpy)2(H2O)2]·2H2O | |||
| π-stacking (pydco-pydco) | DFT | d_center = 3.77 | -11.9 |
| π-stacking (bpy-bpy) | DFT | d_center = 3.88 | -13.0 |
| Hydrogen Bond (O-H···O) | DFT | Not specified | -21.4 |
| Complex 2: [Zn(bpy)(Hpydco)2] | |||
| π-stacking (pydco-bpy) | DFT | d_center = 3.59 | -17.0 |
| π-stacking (bpy-bpy) | DFT | d_center = 3.65 | -15.9 |
| Hydrogen Bond (O-H···O) | DFT | Not specified | -18.2 |
This table summarizes the calculated energetic features of intermolecular interactions in metal complexes of pyridine-2,5-dicarboxylic acid N-oxide (pydco) and 2,2′-bipyridine (bpy), as determined by DFT. Data sourced from a study on coordination complexes. nih.gov
Applications in Advanced Materials Science
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridine-2,5-dicarboxylate (B1236617) (2,5-PDC) scaffold, derived from the corresponding dicarboxylic acid, is a valuable linker in the assembly of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.org The dicarboxylate groups and the pyridyl nitrogen atom act as polydentate ligand sites, capable of coordinating with various metal ions like manganese(II), cobalt(II), nickel(II), and copper(II). acs.orgnih.gov
The synthesis of these materials often occurs under hydrothermal conditions, where the metal salt and the organic linker self-assemble into extended networks. nih.gov The resulting architectures can vary significantly, from two-dimensional (2D) layers to complex three-dimensional (3D) frameworks. acs.orgnih.gov For instance, research has demonstrated the formation of 2D metal-organic layers and 3D MOFs using a related pyridine-dicarboxylic acid linker, showcasing diverse topologies. acs.orgnih.gov In some cases, in-situ hydrothermal decarboxylation can occur, transforming the initial ligand into a different one during the reaction, which adds another layer of synthetic complexity and potential for novel structures. tandfonline.com
The exploitation of the multiple binding sites on pyridine-based scaffolds, such as those in pyridine-2,5-dicarbohydrazide derivatives, is a key strategy for designing functional materials. mdpi.com The ability to form stable complexes with metal ions is fundamental to their application in coordination chemistry. These CPs and MOFs are not merely structurally interesting; they are designed for specific functions. For example, MOFs synthesized from pyridine-2,5-dicarboxamide (B1311706) have shown potential as sensors due to their tunable luminescent properties. Furthermore, certain copper(II)-based 3D MOFs constructed with a pyridine-dicarboxylic acid linker have demonstrated excellent catalytic performance in Knoevenagel condensation reactions, a vital carbon-carbon bond-forming reaction in organic synthesis. nih.gov These catalysts can be recycled and achieve high product yields, highlighting their potential for practical applications. nih.gov
Chemosensor Development
This compound is a key platform for the development of chemosensors designed for the detection of specific metal ions and anions. rsc.org The carbohydrazide (B1668358) groups (-CONHNH₂) provide effective binding sites for ions, a property that is harnessed to create sensitive and selective detection systems. rsc.org These sensors are often synthesized by reacting the dicarbohydrazide with aldehyde-containing molecules to form Schiff base derivatives, which can exhibit specific optical responses upon ion binding. researchgate.netmdpi.com This approach allows for the creation of receptors tailored for particular analytes in environmental or biological samples.
Chemosensors derived from pyridine-dicarbohydrazide operate through colorimetric and fluorometric mechanisms, enabling visual ("naked-eye") or spectroscopic detection of target ions. rsc.orgresearchgate.net
Colorimetric Detection: Upon binding with a specific ion, the electronic properties of the sensor molecule change, leading to a shift in its absorption spectrum and a visible color change. rsc.org For example, a chemosensor based on this compound was designed to recognize Cu²⁺ ions, causing the solution to change color, which is easily observable. rsc.org A different pyridine-2,6-dicarboxamide-based sensor turned from pale yellow to pink in the presence of Fe³⁺. niscpr.res.in
Fluorometric Detection: These sensors can be designed to "turn on" or "turn off" their fluorescence in the presence of an analyte. A turn-off sensor exhibits fluorescence quenching upon ion binding, a mechanism often attributed to chelation-enhanced fluorescence quenching (CHEQ). researchgate.net Conversely, a turn-on sensor may show enhanced fluorescence due to mechanisms like chelation-enhanced fluorescence (CHEF), where the binding event restricts molecular rotation and promotes radiative decay. mdpi.com A sensor derived from pyridine-2,6-dicarbohydrazide (B1583541), for instance, showed significant fluorescence quenching when it bound to Cu²⁺ ions. researchgate.net
The core mechanism involves the formation of a stable complex between the ion and the sensor's binding sites, which include the carbohydrazide moieties and other functional groups. rsc.org This interaction alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in the observed optical changes. mdpi.com
The effectiveness of a chemosensor is defined by its selectivity (ability to detect a specific ion in the presence of others) and sensitivity (the lowest concentration it can detect). Sensors based on pyridine-dicarbohydrazide have been engineered for high selectivity and sensitivity towards various ions.
One study detailed a colorimetric chemosensor, L1, derived from pyridine-dicarbohydrazide that showed high selectivity for the toxic Cu²⁺ cation and biologically important anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and adenosine (B11128) monophosphate (AMP²⁻) in a mixed solvent system. rsc.org The sensor facilitated "naked-eye" detection with a response time of about five seconds. rsc.org Another highly selective sensor for Cu²⁺, based on a modified pyridine-2,6-dicarbohydrazide, exhibited both colorimetric changes and fluorescence quenching. researchgate.net
The sensitivity of these sensors is quantified by their limit of detection (LOD). Research has demonstrated impressively low LODs, often in the micromolar (μM) to nanomolar (nM) range, indicating a high degree of sensitivity.
| Sensor Derivative | Target Ion(s) | Detection Mechanism | Limit of Detection (LOD) | Association Constant (Kₐ) |
|---|---|---|---|---|
| Pyridine-dicarbohydrazide based (L1) | Cu²⁺ | Colorimetric | 0.12 μM | Not Specified |
| Pyridine-dicarbohydrazide based (L1) | AMP²⁻ | Colorimetric | 0.08 μM | Not Specified |
| Indole-containing 2,6-pyridinedicarbohydrazide (P3) | Cu²⁺ | Fluorescence Turn-off & Colorimetric | 4.2 nM | 2.9–3.5 × 10¹¹ M⁻² |
| 2,6-pyridinedicarbohydrazide-based (L3) | Cu²⁺ | Fluorescence & Colorimetric | 2.28 nM | 2.2 × 10¹¹ M⁻² |
These studies, supported by techniques like UV-Vis spectroscopy, ¹H NMR, and density functional theory (DFT) calculations, confirm the binding modes and stoichiometry, often revealing a 1:2 complex between the sensor and the metal ion. rsc.orgresearchgate.net
Polymer Additives and Intermediates
While this compound itself is primarily explored in chemosensors and coordination chemistry, its precursor, pyridine-2,5-dicarboxylic acid (2,5-PDCA), is gaining significant attention as a monomer for advanced polymers. pnas.orgwur.nl The carbohydrazide is synthesized from the dicarboxylic acid, making 2,5-PDCA a crucial intermediate. Isomers like pyridine-2,6-dicarboxylic acid are also used as additives to enhance the thermal stability and fire resistance of polymers. atamanchemicals.com
Pyridine-2,5-dicarboxylic acid (2,5-PDCA) is being investigated as a renewable, bio-based alternative to petroleum-derived monomers like terephthalic acid (TPA) in the synthesis of polyesters. pnas.orgwur.nlkaist.ac.kr This interest is driven by environmental concerns over plastic waste and the need for sustainable materials. pnas.orgkaist.ac.kr Polyesters made from 2,5-PDCA could potentially replace widely used plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). pnas.org
Researchers have successfully developed metabolically engineered microbial strains, such as Corynebacterium glutamicum and Rhodococcus jostii, to produce 2,5-PDCA from renewable feedstocks like glucose or lignin. pnas.org These biotechnological routes offer a promising alternative to chemical synthesis, which often faces challenges with low yield and hazardous waste generation. kaist.ac.kr Engineered strains have achieved production of 2,5-PDCA on a scale of grams per liter. kaist.ac.kr
Polymers synthesized using 2,5-PDCA have shown distinct and potentially advantageous properties. In one study, soil-release polymers (SRPs) were created using different pyridine (B92270) dicarboxylate isomers as building blocks. acs.org The SRPs containing 2,5-pyridine dicarboxylate units demonstrated performance that was comparable to or even exceeded that of current industry-standard additives for preventing soil redeposition on polyester (B1180765) fabrics. acs.org This highlights how the specific isomerism of the pyridine-based monomer can significantly impact the final properties and performance of the polymer. acs.org
Catalytic Applications
Role in Catalytic Processes
The role of pyridine-dicarboxylate and dicarboxamide ligands, which are structurally similar to Pyridine-2,5-dicarbohydrazide, is typically to act as a scaffold that holds a metal ion in a specific coordination environment, allowing it to function as a catalytic center.
The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, has been a key area for testing the catalytic efficacy of pyridine-based metal complexes. wikipedia.org Although no specific studies report the use of this compound complexes for this reaction, related compounds have proven to be effective catalysts.
For instance, coordination polymers based on pyridine-tricarboxylic acid and pyridine-2,3-dicarboxylate have been successfully employed as heterogeneous catalysts for the Knoevenagel condensation of various aldehydes with malononitrile. mdpi.comnih.gov These catalysts demonstrate high efficiency, with product yields reaching up to 100% under mild conditions. mdpi.com Similarly, a mesoporous organosilica material functionalized with pyridine-2,6-dicarboxamide has been shown to be a highly active, stable, and recyclable heterogeneous base catalyst for the Knoevenagel condensation, achieving over 90% conversion. nih.gov The catalytic activity in these systems is often attributed to the Lewis acidic metal centers and the basic sites on the pyridine (B92270) ligand.
Metal complexes derived from pyridine dicarboxylic acids serve as both heterogeneous and homogeneous catalysts.
Heterogeneous Catalysis: Metal-organic frameworks (MOFs) are a prominent class of heterogeneous catalysts. A mesoporous zinc-based MOF using Pyridine-2,5-dicarboxylate (B1236617) as the linker was prepared and shown to be an effective catalyst for the one-pot synthesis of 3,3'-(arylmethylene)bis-1H-indole derivatives. researchgate.net Zirconium-based MOFs derived from Pyridine-2,5-dicarboxylic acid have also been synthesized and used as catalysts in the preparation of dicyanomethylene pyridines. researchgate.net These solid catalysts have the advantage of being easily separated from the reaction mixture and reused.
Homogeneous Catalysis: In solution, complexes of Pyridine-2,5-dicarboxylic acid with metal ions like Ni(II) have shown catalytic properties. Polarographic studies have suggested that Ni(II)-pyridine-2,5-dicarboxylate complexes can catalyze the reduction of H+ ions at a dropping mercury electrode, indicating their potential in electrochemical processes. vu.lt Ruthenium complexes incorporating the related pyridine-2,6-dicarboxylate (B1240393) ligand have been studied as homogeneous catalysts for water oxidation, a key reaction for artificial photosynthesis. diva-portal.org
Mechanistic Insights into Catalytic Activity
While a specific mechanism for a this compound catalyst is not documented, a plausible mechanism for reactions like the Knoevenagel condensation can be inferred from studies on related pyridine-dicarboxylate-based MOFs. nih.gov
The catalytic cycle is generally believed to proceed as follows:
Activation of the Aldehyde: The metal center (e.g., Zn(II), Co(II)) within the complex acts as a Lewis acid. The carbonyl oxygen of the aldehyde coordinates to this metal center, which polarizes the carbonyl group and makes its carbon atom more electrophilic.
Deprotonation: A basic site on the catalyst, potentially the pyridine nitrogen or a coordinated hydroxide, abstracts an acidic proton from the active methylene compound (e.g., malononitrile), generating a nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the activated carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and creating an alkoxide intermediate that remains coordinated to the metal center.
Dehydration and Product Release: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. The product then dissociates from the metal center, regenerating the catalyst for the next cycle.
This proposed mechanism highlights the bifunctional nature of these catalysts, where the metal ion acts as a Lewis acid and the ligand framework can provide basic sites, working cooperatively to facilitate the reaction.
Catalyst Recyclability and Performance Metrics
A significant advantage of using heterogeneous catalysts based on pyridine-dicarboxylate ligands, such as MOFs, is their recyclability. Studies on coordination polymers derived from pyridine-2,3-dicarboxylate for Knoevenagel condensation showed that the catalysts could be recovered by simple filtration and reused for multiple cycles with only a slight decrease in their catalytic efficiency. nih.gov For example, certain cobalt and zinc-based coordination polymers were reused for up to seven cycles while retaining high catalytic activity. nih.govacs.org
Similarly, a palladium-functionalized MOF using a Pyridine-2,5-dicarboxylic acid derivative as a linker was reused for four consecutive cycles in C-O cross-coupling reactions with only a minor drop in efficiency. researchgate.net The ability to be easily separated and recycled makes these materials economically and environmentally attractive for industrial applications.
The table below summarizes the performance of catalysts based on ligands structurally related to this compound in the Knoevenagel condensation.
| Catalyst System (Ligand) | Reaction | Yield (%) | Recyclability (Cycles) | Reference |
|---|---|---|---|---|
| [Co(μ₃-Hdpna)(μ-dpey)]n (Pyridine-tricarboxylic acid) | Knoevenagel Condensation | ~98% | At least 4 | mdpi.com |
| [Zn₄.₅(μ₆-dpna)₃(phen)₃]n (Pyridine-tricarboxylic acid) | Knoevenagel Condensation | ~100% | At least 4 | mdpi.com |
| PMO-Py (Pyridine-2,6-dicarboxamide) | Knoevenagel Condensation | >90% | Recyclable | nih.gov |
| [M(pdca)(H₂O)₂]n (M=Zn, Cd, Co) (Pyridine-2,3-dicarboxylate) | Knoevenagel Condensation | 95-98% | Up to 7 | nih.gov |
Fundamental Biological Interaction Mechanisms Excluding Clinical/safety
Enzyme Inhibition Mechanisms
Derivatives originating from Pyridine-2,5-dicarbohydrazide and its parent compound, Pyridine-2,5-dicarboxylic acid, function as inhibitors against several classes of enzymes. Their inhibitory action is a result of specific molecular interactions with enzyme active sites and allosteric sites, leading to modulation of catalytic activity through various modes of inhibition.
The primary mechanism of enzyme inhibition for this class of compounds involves direct binding to the enzyme's active site. For many metalloenzymes, particularly those dependent on Fe(II) and 2-oxoglutarate (2-OG), pyridine (B92270) dicarboxylic acids act as mimics of the endogenous 2-OG co-substrate. By occupying the 2-OG binding pocket, they prevent the natural substrate from binding, thereby halting the catalytic cycle.
Crystallographic studies of related inhibitors have revealed that the carboxylate groups on the pyridine ring are crucial for this interaction, as they coordinate with key amino acid residues and the metal cofactor within the active site. For instance, in the inhibition of Jumonji-C domain-containing protein 5 (JMJD5), the C2 and C4 carboxylate groups of a pyridine-2,4-dicarboxylic acid inhibitor interact with the active site in a manner analogous to the C1 and C5 carboxylate groups of 2-OG itself.
Beyond enzyme active sites, these compounds can influence cellular signaling pathways by modulating receptor function. Pyridine-2,5-dicarboxylic acid has been identified as an effective blocker of the D-dopachrome tautomerase (D-DT)-induced activation of the cell surface receptor CD74. nih.gov This demonstrates an ability to interfere with protein-protein interactions at the cell surface, thereby preventing downstream signaling cascades.
The mode of enzyme inhibition by these pyridine-based compounds can be either competitive or noncompetitive, depending on the specific enzyme and the structure of the inhibitor.
Competitive Inhibition: This is the most common mode observed for enzymes where the inhibitor mimics a natural substrate. As an α-ketoglutarate (AKG) mimic, Pyridine-2,5-dicarboxylic acid acts as a competitive inhibitor for human collagen prolyl 4-hydroxylases (CP4Hs). researchgate.nettandfonline.com Similarly, copper (II) complexes of Pyridine-2,5-dicarboxylic acid have been shown to exhibit competitive inhibition against Paraoxonase 1 (PON 1), suggesting interaction with the enzyme's active site. semanticscholar.org
Noncompetitive Inhibition: In some cases, these compounds can bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without blocking substrate binding. This mode has been observed with a copper (II) complex of Pyridine-2,5-dicarboxylic acid, which was found to be a noncompetitive inhibitor of Paraoxonase 1 (PON 1). semanticscholar.org
Mixed Inhibition: Derivatives of other pyridine compounds have been shown to exhibit a mixed-type inhibition mechanism against acetylcholinesterase, indicating that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Research has identified several specific enzymes that are targets for this compound derivatives or its parent compound.
Acetylcholinesterase (AChE): Novel thiosemicarbazide (B42300) and 1,2,4-triazole-3-thiol derivatives synthesized from this compound are potent inhibitors of AChE, with inhibition constants (Kᵢ) in the low nanomolar range.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| This compound Derivative 1 | Acetylcholinesterase (AChE) | 3.07 ± 0.76 nM |
| This compound Derivative 2 | Acetylcholinesterase (AChE) | 87.26 ± 29.25 nM |
Paraoxonase 1 (PON 1): Copper (II) complexes formulated with Pyridine-2,5-dicarboxylic acid have been demonstrated to inhibit human serum paraoxonase 1. researchgate.netsemanticscholar.org The specific nature of the ancillary ligands attached to the copper center influences whether the inhibition is competitive or noncompetitive. semanticscholar.org
Prolyl Hydroxylase: Pyridine-2,5-dicarboxylic acid is a known inhibitor of human collagen prolyl 4-hydroxylases (CP4Hs), a class of Fe(II) and α-ketoglutarate-dependent dioxygenases. researchgate.nettandfonline.com Its inhibitory action stems from its structural similarity to the α-ketoglutarate co-substrate. researchgate.nettandfonline.com
Jumonji-C Domain-Containing Protein 5 (JMJD5): While direct inhibition by this compound has not been reported, the closely related isomer, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a known competitive inhibitor of JMJD5, another 2-oxoglutarate-dependent oxygenase. This suggests that the pyridine dicarboxylate scaffold is a viable pharmacophore for targeting this class of enzymes.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | Jumonji-C Domain-Containing Protein 5 (JMJD5) | ~15.3 µM |
| 5-((3-aminobenzyl)amino)pyridine-2,4-dicarboxylic acid | Jumonji-C Domain-Containing Protein 5 (JMJD5) | ~13.2 µM |
| 5-((cyclohexylmethyl)amino)pyridine-2,4-dicarboxylic acid | Jumonji-C Domain-Containing Protein 5 (JMJD5) | ~25.3 µM |
The efficacy of these inhibitors is rooted in their specific three-dimensional interactions with their enzyme targets. Crystallographic analysis of related pyridine dicarboxylic acids bound to their target enzymes provides insight into this structural basis.
For 2-OG-dependent dioxygenases like JMJD5, the inhibitor's pyridine core and carboxylate groups are essential. The carboxyl groups chelate the active site metal ion (typically Fe(II)) and form hydrogen bonds with key amino acid residues, mimicking the binding of the natural 2-OG co-substrate. This structural mimicry is the foundation of their competitive inhibition. X-ray crystallography has confirmed that these inhibitors occupy the 2-OG binding pocket, with substituents on the pyridine ring orienting into the adjacent substrate-binding pocket, which can enhance selectivity and potency. Similarly, crystallographic characterization of Pyridine-2,5-dicarboxylic acid bound to D-dopachrome tautomerase (D-DT) has elucidated the specific binding features within its active site, explaining the ligand's high functional selectivity. nih.gov
Interaction with Biological Macromolecules
Beyond enzyme inhibition, pyridine-based compounds interact with other crucial biological macromolecules, notably nucleic acids and peptides.
Certain pyridine dicarboxylic acid derivatives, when complexed with metal ions like Zinc(II), have been shown to interact with DNA. semanticscholar.org Spectroscopic studies indicate that these complexes can bind to DNA through an intercalative mode, where the planar aromatic structures of the ligands insert between the base pairs of the DNA double helix. semanticscholar.org This interaction can lead to cleavage of plasmid DNA, demonstrating a potential to disrupt DNA structure and function. semanticscholar.org
Furthermore, some pyridine derivatives have demonstrated the ability to interfere with pathogenic protein aggregation. Specifically, certain carbamate derivatives of pyridine have been shown to inhibit the self-aggregation of the Aβ42 peptide, which is a key process in the formation of amyloid plaques.
Antioxidant Activity Mechanisms
Derivatives of this compound and related structures exhibit notable antioxidant properties, primarily through mechanisms involving the scavenging of free radicals. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test.
The core mechanism of this antioxidant activity is believed to be the donation of a hydrogen atom or an electron from the inhibitor molecule to a free radical. This process neutralizes the radical, terminating the damaging chain reactions characteristic of oxidative stress. The hydrazide moieties in this compound and its derivatives, as well as hydroxyl groups that may be present on further derivatizations, are likely key functional groups that facilitate this radical scavenging activity by providing easily abstractable hydrogen atoms.
Precursor for Bioactive Molecule Synthesis (Mechanistic Focus)
This compound serves as a versatile precursor in the synthesis of various bioactive molecules, primarily through two well-established mechanistic pathways: condensation reactions to form Schiff bases and chelation to form metal complexes. These transformations introduce new functionalities and three-dimensional structures responsible for the observed biological activities of the resulting compounds.
The core structure of this compound, featuring a central pyridine ring and two hydrazide arms, provides the reactive sites for these synthetic modifications. The terminal amino groups of the hydrazide moieties are nucleophilic, while the pyridine nitrogen and the carbonyl oxygens of the hydrazides act as donor atoms for metal coordination.
The reaction of this compound with aldehydes or ketones is a classic example of nucleophilic addition-elimination, leading to the formation of Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid.
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the carbinolamine, converting the hydroxyl group into a good leaving group (water).
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a double bond between the nitrogen and the carbon atom.
Deprotonation: The final step involves the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the stable Schiff base product.
This condensation can occur at both hydrazide terminals of the this compound molecule, allowing for the synthesis of symmetrical bis-Schiff bases. The resulting Schiff bases often exhibit enhanced biological activities, such as antimicrobial properties, which are attributed to the presence of the azomethine (-C=N-) linkage. This group is crucial for the biological activity of many compounds. Pyridine derivatives bearing a formyl or amino group can undergo a Schiff base condensation reaction to produce a product that acts as a flexible and multidentate bioactive ligand researchgate.net. These Schiff bases are of significant interest in medicinal chemistry due to their potential to exhibit physiological effects similar to pyridoxal-amino acid systems, which are vital in numerous metabolic reactions researchgate.net.
Table 1: Bioactive Molecules Synthesized from this compound and their Mechanistic Basis of Bioactivity
| Derivative Class | Reactant Type | Key Reaction Mechanism | Resulting Bioactive Moiety | Reported Biological Activity |
| Schiff Bases | Aldehydes/Ketones | Nucleophilic Addition-Elimination | Azomethine (-C=N-) | Antimicrobial nih.govrsc.org |
| Metal Complexes | Transition Metal Salts | Coordination/Chelation | Metal-Ligand Coordinate Bonds | Antimicrobial, Anticancer researchgate.net |
This table is interactive. Click on the headers to sort the data.
This compound and its Schiff base derivatives are excellent polydentate ligands capable of forming stable coordination complexes with various transition metal ions. The formation of these complexes is a result of Lewis acid-base interactions, where the metal ion acts as a Lewis acid (electron pair acceptor) and the heteroatoms (N and O) of the ligand act as Lewis bases (electron pair donors).
The chelation mechanism involves the simultaneous binding of a metal ion to two or more donor sites on the ligand molecule, resulting in the formation of a ring structure. In the case of this compound, the potential coordination sites are:
The nitrogen atom of the pyridine ring.
The two carbonyl oxygen atoms of the hydrazide groups.
The terminal amino nitrogen atoms of the hydrazide groups.
Upon reaction with a metal salt, the ligand can coordinate to the metal center in various modes. For instance, it can act as a neutral tridentate ligand, coordinating through the pyridine nitrogen and the two carbonyl oxygens. The specific coordination geometry depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
The resulting metal complexes often exhibit significantly different and, in many cases, enhanced biological activities compared to the free ligand. This is often explained by chelation theory, which suggests that upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This increase in lipophilicity enhances the penetration of the complex through the lipid membranes of microorganisms, allowing it to interfere with their normal metabolic processes. Pyridine-2,6-dicarboxamide, a related compound, is known to be a chelating ligand for various metal cations nih.gov.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Green Chemistry Advancements
Future research will likely focus on developing more efficient and sustainable methods for synthesizing Pyridine-2,5-dicarbohydrazide and its derivatives. Traditional multi-step syntheses, which often involve the hydrazinolysis of pyridine-2,5-dicarboxylic acid esters, are being re-evaluated to improve yields and reduce environmental impact.
Key areas of development include:
Microwave-Assisted Synthesis: The use of microwave irradiation is a promising green chemistry approach that can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. rasayanjournal.co.in This technique has been successfully applied to the synthesis of related pyridine (B92270) derivatives and could be adapted for this compound.
Solvent-Free and Solid-Support Reactions: Eliminating or reducing the use of hazardous solvents is a core principle of green chemistry. rasayanjournal.co.in Research into solvent-free reaction conditions or the use of solid supports for the synthesis of this compound could lead to more environmentally benign production methods. rasayanjournal.co.in
Catalytic Methods: The development of novel catalysts could enable more direct and atom-economical synthetic routes. For instance, electrochemical processes have been explored for the carboxylation of pyridine derivatives, suggesting a potential avenue for novel synthetic strategies. wur.nl
| Synthesis Advancement | Potential Benefit | Relevant Precedent |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Synthesis of Pyridine-2,6-dicarbohydrazide (B1583541) |
| Solvent-Free Conditions | Reduced hazardous waste, eco-friendly | General synthesis of heterocycles rasayanjournal.co.in |
| Electrochemical Synthesis | Direct carboxylation, tunable selectivity | Synthesis of Pyridine-2,4- and -2,5-dicarboxylic acid wur.nl |
Development of Advanced Functional Materials with Tunable Properties
The ability of the carbohydrazide (B1668358) groups to coordinate with metal ions makes this compound an attractive building block for the creation of advanced functional materials.
Emerging trends in this area include:
Metal-Organic Frameworks (MOFs): this compound can act as an organic linker to construct MOFs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.net The functional groups on the pyridine ring can be modified to tune the acidity and catalytic activity of the resulting MOF. researchgate.net
Luminescent Materials: Derivatives of pyridine dicarboxylic acids have been used to create luminescent materials, particularly with lanthanide ions. rsc.org Future work could explore the development of this compound-based materials with specific photoluminescent properties for sensing and imaging applications.
Polymers: The incorporation of this compound into polymer chains could lead to new materials with enhanced thermal stability, mechanical properties, and functionality. acs.org Research into polyesters derived from pyridine dicarboxylic acids has already shown promise for creating sustainable and circular materials. wur.nl
Rational Design of Highly Selective Molecular Recognition Systems
The hydrogen bonding capabilities and metal-chelating properties of this compound make it an excellent candidate for the development of highly selective sensors and recognition systems.
Future research will likely focus on:
Chemosensors for Metal Ions: Derivatives of pyridine dicarbohydrazides have been shown to be effective fluorescent and colorimetric chemosensors for metal ions like Cu²⁺. researchgate.net By modifying the structure of this compound, it may be possible to design sensors with high selectivity and sensitivity for specific metal ions of environmental or biological importance. researchgate.netnih.gov
Anion Recognition: The carbohydrazide moieties can participate in hydrogen bonding, enabling the design of receptors for anions. Related pyridine-dicarboxamide structures have been shown to bind anions like halides and phosphates. mdpi.com
Supramolecular Assemblies: The ability of this compound to form well-defined structures through non-covalent interactions like hydrogen bonding and π-stacking can be exploited to build complex supramolecular architectures. nih.gov These assemblies could have applications in areas such as drug delivery and materials science. nankai.edu.cn
| Recognition System | Target Analyte | Principle |
| Fluorescent Chemosensor | Metal Ions (e.g., Cu²⁺) | Fluorescence quenching or enhancement upon binding researchgate.net |
| Anion Receptor | Anions (e.g., phosphates) | Hydrogen bonding interactions mdpi.com |
| Supramolecular Host | Organic Molecules | Cooperative binding and multipoint recognition nankai.edu.cn |
In-depth Mechanistic Studies of Biological Interactions and Biochemical Pathways
Preliminary research suggests that this compound and its derivatives possess biological activity, making this a critical area for future investigation.
Key research directions include:
Enzyme Inhibition: The compound's ability to chelate metal ions and interact with macromolecules suggests it could act as an enzyme inhibitor. Future studies could identify specific enzyme targets and elucidate the mechanism of inhibition. For example, related pyridine-2,5-dicarboxylic acid complexes have been shown to inhibit human serum paraoxonase 1 (PON 1). tandfonline.com
Antimicrobial and Anticancer Activity: Pyridine-containing compounds are known to exhibit a wide range of pharmacological activities. scispace.commdpi.com Systematic screening of this compound and its derivatives against various pathogens and cancer cell lines could uncover new therapeutic leads.
Biochemical Pathway Analysis: Understanding how this compound is metabolized and how it affects biochemical pathways is crucial for any potential therapeutic application. Studies on the biodegradation of N-heterocycles indicate that hydroxylation is a key initial step in their metabolism. semanticscholar.org Investigating the metabolic fate of this compound will be an important area of future research.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and this compound is no exception. semanticscholar.orgnptel.ac.in
Future applications of AI and ML in this context include:
Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential applications of novel this compound derivatives. semanticscholar.org This can significantly accelerate the discovery of new functional molecules.
Generative Drug Design: Generative AI models can be used to design novel this compound-based compounds with desired properties, such as high binding affinity for a specific biological target. nptel.ac.in
QSAR and Mechanistic Insights: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can help to identify the key structural features of this compound that are responsible for its activity. d-nb.info This can provide valuable insights for the rational design of more potent and selective compounds. Computational tools like Density Functional Theory (DFT) can be used to predict electronic properties and reaction pathways, further guiding the design of new materials and molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
